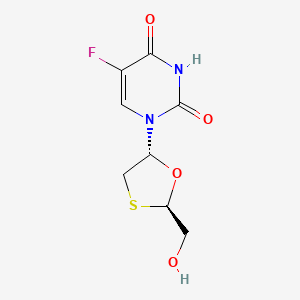![molecular formula C14H12N2O3S2 B12803634 8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide CAS No. 84965-50-4](/img/structure/B12803634.png)
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[87002,7011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide typically involves multi-step organic reactions. The starting materials often include precursors with similar structural motifs, which undergo cyclization, oxidation, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification techniques, such as chromatography and crystallization, are crucial to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or oxygen atoms, leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetracyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the nitrogen atoms can produce amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, into the tetracyclic ring system .
科学的研究の応用
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms and stereochemistry.
Biology: Its unique structure and functional groups make it a valuable probe for investigating biological processes, such as enzyme interactions and cellular signaling pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of 8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and kinetics are essential to understand its biological effects .
類似化合物との比較
Similar Compounds
- 16,16-dimethyl-17-oxa-12,14-dithia-2,9-diazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3,5,7,9,11(15)-hexaene-13-thione : This compound shares a similar tetracyclic structure but differs in the presence of a thione group instead of a dioxide .
- 14,15-dimethyl-8lambda6,17-dithia-12,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11,13-hexaene 8,8-dioxide : This compound has a similar core structure but varies in the position and number of functional groups .
Uniqueness
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide stands out due to its specific arrangement of functional groups and the presence of both sulfur and nitrogen atoms within the tetracyclic framework.
特性
CAS番号 |
84965-50-4 |
|---|---|
分子式 |
C14H12N2O3S2 |
分子量 |
320.4 g/mol |
IUPAC名 |
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide |
InChI |
InChI=1S/C14H12N2O3S2/c1-8-10-7-20-13-9-5-3-4-6-11(9)16(2)21(17,18)14(13)12(10)19-15-8/h3-6H,7H2,1-2H3 |
InChIキー |
UKDKVFGZBAFNRM-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1CSC3=C2S(=O)(=O)N(C4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


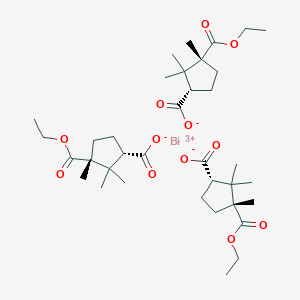

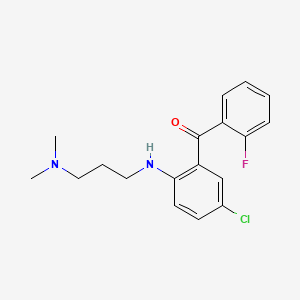
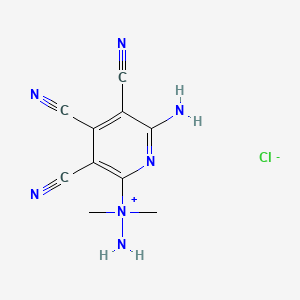

![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)




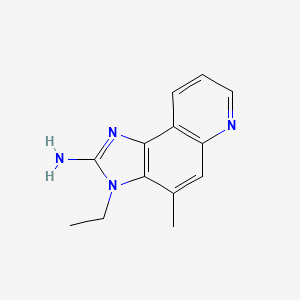
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
